2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione
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Overview
Description
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its unique bicyclic structure, which includes an imidazo ring fused with a pyrazine ring. The presence of a phenyl group at the 2-position further enhances its chemical properties and potential applications. This compound has garnered significant interest in various fields due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at the phenyl ring .
Scientific Research Applications
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as G-protein-coupled receptors (GPCRs), by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of intracellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Tetrahydroimidazo[1,2-a]pyrazine Derivatives: These compounds share a similar bicyclic structure but differ in the substitution pattern and specific functional groups.
Pyridazinone Derivatives: These compounds contain a pyridazine ring fused with other heterocycles and exhibit a wide range of biological activities.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and are known for their diverse pharmacological properties.
Uniqueness: 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group at the 2-position.
Biological Activity
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound characterized by its complex structure that includes an imidazole ring fused to a pyrazine ring. Its molecular formula is C12H13N3O2, with a molar mass of 231.25 g/mol. The presence of the phenyl group enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H13N3O2 |
Molar Mass | 231.25 g/mol |
CAS Number | 1384427-43-3 |
The unique combination of imidazole and pyrazine rings, along with a phenyl substituent, contributes to its biological activity compared to other similar compounds.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Interaction studies have indicated potential binding affinities with various biological targets such as enzymes and receptors, which could underpin its therapeutic effects .
- Cytotoxicity : In vitro studies have shown that the compound exhibits moderate cytotoxicity against certain cancer cell lines. For instance, cytotoxicity assays on RAW 264.7 cell lines revealed a 50% inhibitory concentration (IC50) value of approximately 500 µg/mL .
- Genotoxicity : Genotoxicity assessments indicate minimal chromosomal aberrations when compared to standard compounds like streptomycin. This suggests a relatively safe profile in terms of genetic damage .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular responses and contribute to its cytotoxic effects.
- Receptor Interaction : Binding studies indicate that the compound interacts with various receptors in the body, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
Case Studies
Several studies have been conducted to explore the biological activity of related compounds. For example:
- Pyrrolo[1,2-a]pyrazine Derivatives : A study evaluated the bioactivity of pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces sp., revealing antifungal properties and moderate hemolytic activity . These findings parallel those observed for this compound.
Comparative Analysis
To better understand the uniqueness of this compound within its class of compounds, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pyrrolo[1,2-a]pyrazine-1,4-dione | C14H16N2O | Contains a pyrrole ring |
Octahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine | C10H14N2O2 | Features multiple fused rings |
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H)-dione | C6H9N3O2 | Simpler structure with fewer rings |
The structural diversity of this compound potentially enhances its biological activity compared to these other compounds.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione |
InChI |
InChI=1S/C12H13N3O2/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
InChI Key |
QSFSLCNQGIEPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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